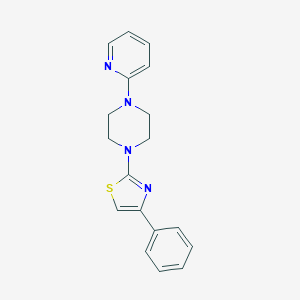![molecular formula C20H16BrNO5S B299590 2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This results in the arrest of the cell cycle and ultimately leads to cancer cell death. Additionally, it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and reduce inflammation. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, its low solubility in water and poor bioavailability limit its use in vivo. Additionally, its potential toxicity and side effects need to be further investigated.
Future Directions
There are several future directions for the study of 2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide. One direction is to improve its solubility and bioavailability to increase its efficacy in vivo. Additionally, further studies are needed to investigate its potential use in combination with other anticancer agents to enhance its therapeutic effects. Moreover, its potential use in treating other neurodegenerative diseases such as Huntington's and multiple sclerosis needs to be explored. Finally, more research is needed to understand its mechanism of action and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide involves the reaction of dibenzo[b,d]furan-3-ylamine with 4,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then brominated using N-bromosuccinimide to obtain the final product.
Scientific Research Applications
2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C20H16BrNO5S |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-bromo-N-dibenzofuran-3-yl-4,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C20H16BrNO5S/c1-25-18-10-15(21)20(11-19(18)26-2)28(23,24)22-12-7-8-14-13-5-3-4-6-16(13)27-17(14)9-12/h3-11,22H,1-2H3 |
InChI Key |
VYBYXLNKXZETSS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299509.png)

![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299513.png)
![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)
![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)